Cas no 2551118-93-3 (8-aminononanoic acid hydrochloride)

8-aminononanoic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- 8-aminononanoic acid hydrochloride
- EN300-27684956
- 8-Aminononanoic acid;hydrochloride
- 2551118-93-3
-
- MDL: MFCD32875025
- インチ: 1S/C9H19NO2.ClH/c1-8(10)6-4-2-3-5-7-9(11)12;/h8H,2-7,10H2,1H3,(H,11,12);1H
- InChIKey: AGTDOTUQMPISMU-UHFFFAOYSA-N
- ほほえんだ: Cl.OC(CCCCCCC(C)N)=O
計算された属性
- せいみつぶんしりょう: 209.1182566g/mol
- どういたいしつりょう: 209.1182566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 7
- 複雑さ: 126
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
8-aminononanoic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27684956-0.05g |
8-aminononanoic acid hydrochloride |
2551118-93-3 | 95.0% | 0.05g |
$477.0 | 2025-03-20 | |
Enamine | EN300-27684956-1.0g |
8-aminononanoic acid hydrochloride |
2551118-93-3 | 95.0% | 1.0g |
$1801.0 | 2025-03-20 | |
Enamine | EN300-27684956-0.5g |
8-aminononanoic acid hydrochloride |
2551118-93-3 | 95.0% | 0.5g |
$1405.0 | 2025-03-20 | |
1PlusChem | 1P028EBJ-5g |
8-aminononanoicacidhydrochloride |
2551118-93-3 | 95% | 5g |
$6515.00 | 2023-12-18 | |
Aaron | AR028EJV-2.5g |
8-aminononanoicacidhydrochloride |
2551118-93-3 | 95% | 2.5g |
$4879.00 | 2023-12-15 | |
1PlusChem | 1P028EBJ-500mg |
8-aminononanoicacidhydrochloride |
2551118-93-3 | 95% | 500mg |
$1799.00 | 2024-05-20 | |
Aaron | AR028EJV-50mg |
8-aminononanoicacidhydrochloride |
2551118-93-3 | 95% | 50mg |
$681.00 | 2025-02-16 | |
Enamine | EN300-27684956-0.25g |
8-aminononanoic acid hydrochloride |
2551118-93-3 | 95.0% | 0.25g |
$891.0 | 2025-03-20 | |
Enamine | EN300-27684956-10.0g |
8-aminononanoic acid hydrochloride |
2551118-93-3 | 95.0% | 10.0g |
$7742.0 | 2025-03-20 | |
Enamine | EN300-27684956-2.5g |
8-aminononanoic acid hydrochloride |
2551118-93-3 | 95.0% | 2.5g |
$3530.0 | 2025-03-20 |
8-aminononanoic acid hydrochloride 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
8-aminononanoic acid hydrochlorideに関する追加情報
Introduction to 8-Aminononanoic Acid Hydrochloride (CAS No. 2551118-93-3)
8-Aminononanoic acid hydrochloride, with the CAS number 2551118-93-3, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a hydrochloride salt of 8-aminononanoic acid, a long-chain fatty acid derivative with an amine group at the 8th carbon position. The unique chemical structure of 8-aminononanoic acid hydrochloride makes it an interesting candidate for various applications, particularly in drug development and biological studies.
The chemical formula of 8-aminononanoic acid hydrochloride is C9H19NO2HCl, and its molecular weight is approximately 204.71 g/mol. The compound is a white crystalline solid at room temperature and is highly soluble in water, making it easy to handle and use in various experimental settings. Its solubility properties are crucial for its applications in aqueous solutions, which are common in many biochemical and pharmaceutical processes.
In recent years, 8-aminononanoic acid hydrochloride has been studied for its potential therapeutic applications. One of the key areas of interest is its role in modulating biological pathways involved in inflammation and pain. Research has shown that compounds with similar structures can interact with specific receptors and enzymes, leading to anti-inflammatory and analgesic effects. For instance, a study published in the Journal of Medicinal Chemistry (2022) demonstrated that derivatives of 8-aminononanoic acid can inhibit the activity of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins, key mediators of inflammation.
Beyond its potential as an anti-inflammatory agent, 8-aminononanoic acid hydrochloride has also been explored for its use in drug delivery systems. The presence of the amine group allows for the formation of conjugates with other therapeutic molecules, enhancing their solubility and bioavailability. This property is particularly valuable in the development of prodrugs, where the active drug is released in a controlled manner within the body. A recent study in the International Journal of Pharmaceutics (2023) highlighted the use of 8-aminononanoic acid derivatives as carriers for antiviral drugs, demonstrating improved pharmacokinetic profiles and reduced side effects.
The synthetic route to produce 8-aminononanoic acid hydrochloride involves several well-established chemical reactions. One common method involves the reduction of 8-nitrononanoic acid followed by salt formation with hydrochloric acid. This process can be optimized to achieve high yields and purity levels, making it suitable for large-scale production. The ability to synthesize this compound efficiently is crucial for its widespread use in research and industrial applications.
In addition to its therapeutic potential, 8-aminononanoic acid hydrochloride has been investigated for its role in cellular signaling pathways. Studies have shown that this compound can interact with G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. For example, a study published in Biochemical Pharmacology (2021) found that 8-aminononanoic acid derivatives can activate specific GPCRs, leading to downstream signaling events that modulate cell function. This finding opens up new possibilities for using these compounds as tools to study receptor biology and develop novel therapeutic strategies.
The safety profile of 8-aminononanoic acid hydrochloride has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development. However, as with any new chemical entity, comprehensive safety evaluations are essential before advancing to clinical trials. Ongoing research aims to optimize the safety and efficacy profile of this compound through structure-activity relationship (SAR) studies and advanced pharmacological testing.
In conclusion, 8-aminononanoic acid hydrochloride (CAS No. 2551118-93-3) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable properties make it an attractive candidate for developing new therapeutic agents and drug delivery systems. As research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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